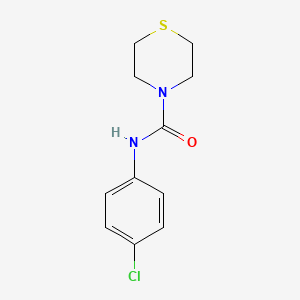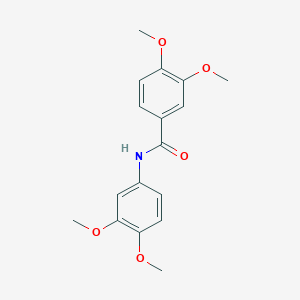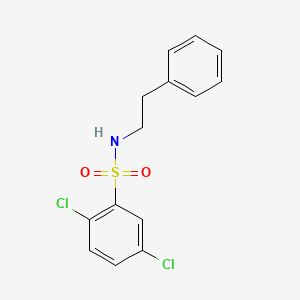![molecular formula C17H13NO4 B5687996 2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B5687996.png)
2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide
Übersicht
Beschreibung
2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide is a chemical compound with potential applications in scientific research. This compound is a derivative of coumarin, a natural compound found in many plants, which has been shown to have various biological activities. The synthesis of 2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide is a relatively simple process, and this compound has been used in many studies to investigate its mechanism of action and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
- Study 1 : Compounds related to 2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide have been found to exhibit significant antioxidant activity. One study synthesized and evaluated the antioxidant properties of new coumarin derivatives, including 2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide, using methods such as DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays. These compounds showed comparable antioxidant effects to ascorbic acid, suggesting their potential as antioxidant agents (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Antibacterial Effects
- Study 2 : Another area of research has focused on the antibacterial properties of coumarin derivatives. Research on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, which includes compounds similar to 2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide, demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The synthesized compounds showed promising bacteriostatic and bactericidal activity, making them potential candidates for antibacterial applications (Behrami & Dobroshi, 2019).
Anticancer Activity
- Study 3 : The antitumor potential of coumarin derivatives has been a significant area of research. One study reported the synthesis and evaluation of novel 3,4,5-trimethoxyphenyl coumarin derivatives, which includes structures related to 2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide, for their antitumor activity. These compounds were tested against human cancer cell lines, and some showed higher inhibitory activity than the standard drug 5-fluorouracil. This suggests their potential utility in cancer treatment (Shi et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-oxo-2-phenylchromen-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c18-14(19)10-21-17-15(20)12-8-4-5-9-13(12)22-16(17)11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYLQYPQIDSGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-2-phenylchromen-3-yl)oxyacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({1-[4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5687913.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5687915.png)
![3'-(2-furyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5687945.png)





![1-{1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B5687981.png)
![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)
![4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)
![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)
![1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine](/img/structure/B5688013.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)